molecular formula C11H15BrO2 B8435850 1-Bromo-4-(4-methoxybutoxy)benzene

1-Bromo-4-(4-methoxybutoxy)benzene

Cat. No.: B8435850
M. Wt: 259.14 g/mol
InChI Key: YQALEYAVXNSXGJ-UHFFFAOYSA-N
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Description

1-Bromo-4-(4-methoxybutoxy)benzene is a brominated aromatic compound featuring a methoxybutoxy substituent at the para position of the benzene ring. This structure combines the electron-donating methoxy group with a flexible butoxy chain, influencing its physical, chemical, and reactivity properties. It serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom acts as a leaving group .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-(4-methoxybutoxy)benzene

InChI

InChI=1S/C11H15BrO2/c1-13-8-2-3-9-14-11-6-4-10(12)5-7-11/h4-7H,2-3,8-9H2,1H3

InChI Key

YQALEYAVXNSXGJ-UHFFFAOYSA-N

Canonical SMILES

COCCCCOC1=CC=C(C=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituent attached to the bromobenzene core. Key comparisons include:

(a) 1-Bromo-4-methoxybenzene (4-Bromoanisole)
  • Molecular Formula : C₇H₇BrO
  • Substituent : Methoxy (-OCH₃)
  • Physical Properties : Boiling point = 223°C, Melting point = 10–13°C .
  • Reactivity : The methoxy group is strongly electron-donating, activating the benzene ring toward electrophilic substitution. However, the absence of a longer chain reduces steric hindrance, making it highly reactive in cross-coupling reactions.
  • Applications : Widely used in synthesizing biaryl compounds and pharmaceuticals .
(b) 1-Bromo-4-(trifluoromethoxy)benzene
  • Molecular Formula : C₇H₄BrF₃O
  • Substituent : Trifluoromethoxy (-OCF₃)
  • Physical Properties : Boiling point = 185.6°C, Density = 1.677 g/cm³ .
  • Reactivity : The electron-withdrawing trifluoromethoxy group deactivates the benzene ring, reducing electrophilic substitution reactivity but enhancing stability under acidic conditions.
  • Applications : Key intermediate in agrochemicals and fluorinated pharmaceuticals due to its metabolic stability .
(c) 1-Bromo-4-(pentafluoroethoxy)benzene
  • Molecular Formula : C₈H₄BrF₅O
  • Substituent : Pentafluoroethoxy (-OCH₂CF₃)
  • Physical Properties : Boiling point = 185.6°C (similar to trifluoromethoxy analog) .
  • Reactivity: The perfluorinated ethoxy group introduces significant steric and electronic effects, lowering reactivity in nucleophilic substitutions compared to non-fluorinated analogs.
  • Applications : Used in specialty materials and high-performance polymers .
(d) 1-Bromo-4-((2-ethylhexyl)oxy)benzene
  • Molecular Formula : C₁₄H₂₁BrO
  • Substituent : Branched 2-ethylhexyloxy group
  • Physical Properties : Higher molecular weight (277.22 g/mol) increases lipophilicity .
  • Reactivity: The bulky substituent creates steric hindrance, slowing down coupling reactions but improving solubility in non-polar solvents.
  • Applications : Utilized in materials science for liquid crystals and surfactants .

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituent Effect
1-Bromo-4-(4-methoxybutoxy)benzene 259.14 Data not reported ~1.3 (estimated) Electron-donating, moderate steric hindrance
1-Bromo-4-methoxybenzene 187.04 223 1.494 Strong activation, low steric hindrance
1-Bromo-4-(trifluoromethoxy)benzene 241.01 185.6 1.677 Electron-withdrawing, enhanced stability
1-Bromo-4-(pentafluoroethoxy)benzene 291.01 185.6 1.677 High electronegativity, steric bulk

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling :
    • This compound : Moderate reactivity due to the electron-donating methoxybutoxy group, which slightly activates the bromine for displacement. Yields depend on catalyst systems (e.g., Pd(PPh₃)₄) .
    • 1-Bromo-4-(difluoromethoxy)benzene : Higher reactivity observed in Pd-catalyzed arylations with heteroarenes, yielding products in 72–93% efficiency. The electron-withdrawing difluoromethoxy group may polarize the C-Br bond, facilitating oxidative addition .
    • 1-Bromo-4-methoxybenzene : Excellent reactivity in couplings, often achieving >80% yields due to minimal steric hindrance .

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